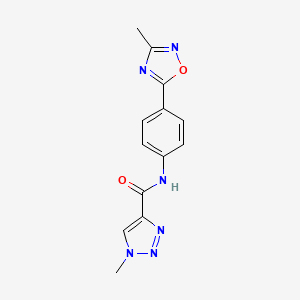

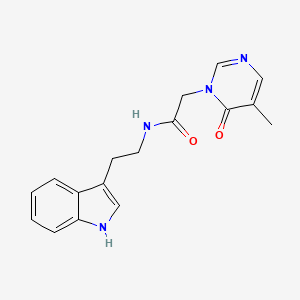

![molecular formula C20H21N3O3S B3010807 6-(4-甲氧基苯乙基)-1-甲基-4-(噻吩-2-基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 1171401-30-1](/img/structure/B3010807.png)

6-(4-甲氧基苯乙基)-1-甲基-4-(噻吩-2-基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a bicyclic heteroaromatic system that has garnered interest due to its potential pharmacological properties. The structure of the compound suggests that it is a hybrid molecule incorporating features of both pyrimidine and thiophene rings, which are connected to a methoxyphenethyl group. This type of compound is likely to exhibit interesting chemical and physical properties due to the presence of these heterocycles and substituents.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were synthesized by treating chloro-substituted uracil compounds with ethyl 2-mercaptoacetate in the presence of a base . The synthesis of the specific compound would likely involve a similar strategy, where a chloro-substituted precursor is reacted with an appropriate sulfur-containing compound to introduce the thiophene moiety, followed by further functionalization to attach the methoxyphenethyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography. For example, a dichlorothiophene pyrimidine derivative was found to have a flattened boat conformation for the pyrimidine ring, with the methoxyphenyl rings perpendicular to the pyrimidine ring . The dichlorothiophene rings were twisted in relation to the pyrimidine ring. Such structural features are important as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various electrophilic substitution reactions, such as Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for the introduction of additional functional groups into the molecule, which can be used to modulate the compound's physical, chemical, and biological properties. The specific compound may also be amenable to similar reactions, allowing for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of heteroatoms, such as sulfur and nitrogen, can impact the compound's electron distribution, acidity, and basicity. The intermolecular interactions observed in the crystal structure of a related compound, such as C–H···S, C–H···O, and Cl···Cl interactions, contribute to the stability of the crystal lattice and can affect solubility and melting points . The spectroscopic characterization, including NMR and mass spectrometry, provides detailed information about the compound's structure and the presence of specific isotopic clusters can be indicative of chlorination or other substitutions .

科学研究应用

有机电子学和材料科学

聚合物太阳能电池中的电子传输层

一种新型的 n 型共轭聚电解质,结合了二酮吡咯并吡咯 (DPP) 骨架的缺电子特性,表现出高电导率和电子迁移率。这种材料已被用作反转聚合物太阳能电池中的电子传输层,由于其促进电子提取和减少活性层/阴极界面处的激子复合的能力,显着提高了功率转换效率 (Hu et al., 2015)。

用于太阳能电池的小分子非富勒烯受体

基于二酮吡咯并吡咯作为末端官能团的 H 形小分子非富勒烯电子受体的设计和合成显示出有希望的光电特性、高电子迁移率以及在有机太阳能电池中令人鼓舞的效率 (Gupta et al., 2017)。

药物化学和药理学

抗炎和镇痛药

从维斯那金酮和凯林酮合成的苯并二呋喃基、三嗪、恶二氮杂卓和噻唑并嘧啶衍生物已被探索其环氧合酶抑制、镇痛和抗炎活性。某些化合物表现出显着的 COX-2 选择性和镇痛和抗炎活性,具有作为治疗剂的潜力 (Abu‐Hashem et al., 2020)。

抗真菌活性

合成的含有杂环化合物的 4-甲氧基-N,N-二甲基-6-(苯硫基)嘧啶-2-胺衍生物对黑曲霉和黑曲霉等重要真菌类型表现出抗真菌活性。该研究表明这些化合物有可能被开发成有效的抗真菌剂 (Jafar et al., 2017)。

作用机制

未来方向

属性

IUPAC Name |

6-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-thiophen-2-yl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-22-15-12-23(10-9-13-5-7-14(26-2)8-6-13)19(24)17(15)18(21-20(22)25)16-4-3-11-27-16/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSOBKGTIOHZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)N(C2)CCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

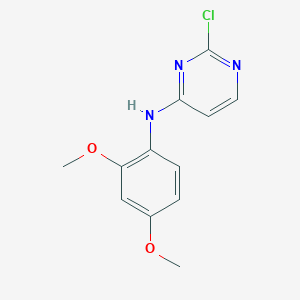

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

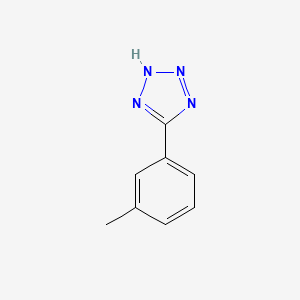

![2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010734.png)

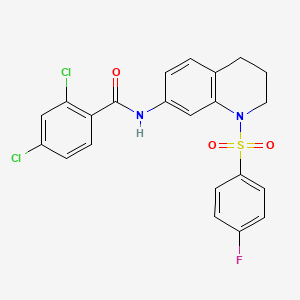

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)

![Tert-butyl 2-[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010740.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3010744.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea](/img/structure/B3010746.png)